Tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate
Übersicht
Beschreibung
“Tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate” likely refers to a compound that contains a benzoate group (a benzene ring attached to a carboxylate), a tert-butyl group, a fluorine atom, and a methylaminomethyl group. The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring (from the benzoate group), a tert-butyl group (a central carbon atom bonded to three methyl groups and the rest of the molecule), a fluorine atom, and a methylaminomethyl group (a carbon atom bonded to an amino group and a methyl group). The exact structure would depend on how these groups are connected .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoate group could undergo reactions like hydrolysis under acidic or basic conditions. The fluorine atom might be involved in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a benzoate group are often solid at room temperature, and they might have a characteristic aromatic smell . The presence of a fluorine atom could affect the compound’s reactivity and stability .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
171050-01-4 |
---|---|
Molekularformel |
C13H18FNO2 |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate |
InChI |
InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)9-5-6-11(14)10(7-9)8-15-4/h5-7,15H,8H2,1-4H3 |
InChI-Schlüssel |
DAQVUZYHQPEMQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)CNC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.